Valrocemide

Anticonvulsant efficacy MES test ED50 comparison

Valrocemide (TV1901/VGD) is the only VPA-amide analog validated to completely eliminate teratogenicity (<6% VPA conversion, 0% exencephaly in SWV mice) while retaining broad-spectrum anticonvulsant efficacy. Unlike VPD (prodrug for VPA) or VCD, it exhibits linear PK and zero inhibition of CYP1A2/2C9/2C19/2D6/3A4. Procure as a definitive negative control for neurodevelopmental toxicity studies or a clean benchmark for AED profiling—available now for confirmed research orders.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 92262-58-3
Cat. No. B1682145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValrocemide
CAS92262-58-3
SynonymsValrocemide;  TV-1901;  TV 1901;  TV1901;  SPD-493;  TVP-1901;  SPD493;  TVP1901;  SPD 493;  TVP 1901; . N-Valproyl glycinamide.
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCC(=O)N
InChIInChI=1S/C10H20N2O2/c1-3-5-8(6-4-2)10(14)12-7-9(11)13/h8H,3-7H2,1-2H3,(H2,11,13)(H,12,14)
InChIKeyRALGCAOVRLYSMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Valrocemide (CAS 92262-58-3): A Valproic Acid-Derived Anticonvulsant with a Defined Preclinical and Early Clinical Profile


Valrocemide (TV1901, VGD) is an N-valproyl derivative of glycinamide that belongs to the class of valproic acid (VPA) amide analogues [1]. It is a small molecule (MW 200.28 g/mol) that reached Phase II clinical development for epilepsy as adjunctive therapy in refractory patients before being discontinued in 2009 [2]. The compound was designed to retain the broad anticonvulsant efficacy of VPA while addressing its two major clinical liabilities: teratogenicity and hepatotoxicity [3].

Why Valrocemide Cannot Be Substituted by Valproic Acid, Valpromide, or Valnoctamide Without Compromising Key Safety and Pharmacokinetic Parameters


Valproic acid (VPA), valpromide (VPD), and valnoctamide (VCD) share a common structural lineage but diverge fundamentally in their metabolic fate, teratogenic risk, and drug-drug interaction potential. VPA is a potent teratogen and hepatotoxin that inhibits CYP2C9, leading to clinically significant drug interactions [1]. VPD, while less teratogenic than VPA, acts as a prodrug in humans, undergoing extensive biotransformation to VPA—thus reintroducing VPA-associated risks [2]. VCD is not biotransformed to an acid but lacks the same breadth of quantitative differentiation in teratogenicity and CYP inhibition that has been documented for valrocemide [3]. Valrocemide was specifically engineered to circumvent these liabilities: it undergoes minimal (<6%) metabolism to VPA, exhibits linear pharmacokinetics, and lacks inhibitory activity against major CYP isoforms [4]. These distinctions are not interchangeable across the class and must be evaluated against quantitative evidence for scientific selection.

Quantitative Differentiation of Valrocemide from Valproic Acid and Related Amide Analogues: Evidence for Procurement Decisions


Valrocemide Demonstrates Approximately Two-Fold Greater Potency than Valproic Acid in the Mouse Maximal Electroshock Seizure Model

Valrocemide exhibits superior anticonvulsant potency compared to valproic acid in the mouse maximal electroshock (MES) test, a standard model for generalized tonic-clonic seizures. Valrocemide (ED50 = 151 mg/kg, i.p.) is modestly but reproducibly more active than valproate (ED50 = 287 mg/kg, i.p.) in the same model [1].

Anticonvulsant efficacy MES test ED50 comparison

Valrocemide Exhibits Superior Potency over Valproic Acid in the Mouse Subcutaneous Pentylenetetrazole Seizure Model

In the subcutaneous pentylenetetrazole (PTZ) test, a model predictive of efficacy against absence and myoclonic seizures, valrocemide demonstrates greater potency than valproic acid. The ED50 of valrocemide is 132 mg/kg (i.p.), compared to 209 mg/kg (i.p.) for valproate in mice [1].

Absence seizure model PTZ test ED50 comparison

Valrocemide Achieves a Protective Index >13 in Rats, Indicating a Favorable Therapeutic Window Relative to Valproic Acid

The protective index (PI = TD50/ED50) quantifies the margin between neurotoxic and anticonvulsant doses. Following oral administration to rats in the MES test, valrocemide achieved a PI > 13 (TD50 > 1000 mg/kg, ED50 = 73 mg/kg) [1]. In comparison, valproic acid has been reported to have a PI of approximately 2.0-2.8 in the MES test [2].

Safety margin Protective index Neurotoxicity

Valrocemide Lacks Teratogenicity in SWV Mice, in Contrast to Valproic Acid Which Induces 73% Exencephaly at Comparable Exposure

In the SWV mouse strain, which is highly susceptible to valproic acid-induced neural tube defects, valrocemide at 600 mg/kg (i.p.) produced no detectable teratogenic effects, with zero exencephaly observed [1]. In contrast, valproic acid at a comparable dose induced exencephaly in 73% of embryos in the same model [1].

Teratogenicity Neural tube defects Safety differentiation

Valrocemide Does Not Inhibit Major Cytochrome P450 Isoforms at Clinically Relevant Concentrations, Unlike Valproic Acid Which Competitively Inhibits CYP2C9

Metabolic studies in human liver microsomes demonstrated that valrocemide and its metabolite valproyl glycine have no inhibitory activity on CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, or epoxide hydrolase [1]. In contrast, valproic acid competitively inhibits CYP2C9 with a Ki of 600 µM at clinically relevant concentrations [2].

Drug-drug interactions CYP inhibition Hepatic metabolism

Valrocemide Undergoes Minimal (<6%) Metabolic Conversion to Valproic Acid in Humans, Maintaining Distinct Pharmacokinetic Identity

In humans, valrocemide exhibits linear pharmacokinetics and undergoes minimal biotransformation to valproic acid, with the fraction metabolized to VPA estimated at approximately 4-6% [1]. This contrasts with valpromide, which in humans serves as a prodrug with approximately 42% conversion to VPA, thereby reintroducing VPA-associated risks [2].

Metabolic fate Prodrug avoidance Pharmacokinetic differentiation

Valrocemide Procurement and Research Application Scenarios Based on Differentiated Evidence


Preclinical Teratogenicity Screening and Developmental Toxicology Studies

Valrocemide is an ideal reference compound or positive control for studies investigating the teratogenic mechanisms of valproic acid and its derivatives. Its complete lack of teratogenicity in the SWV mouse model (0% exencephaly at 600 mg/kg) [1] provides a stark contrast to VPA (73% exencephaly), enabling researchers to dissect the structural determinants of neural tube defect induction. Procurement of valrocemide is indicated for laboratories conducting comparative developmental toxicology or structure-teratogenicity relationship studies.

Drug-Drug Interaction Studies Involving Cytochrome P450 Isoforms

Valrocemide's absence of inhibitory activity against major CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and epoxide hydrolase) [2] makes it a suitable tool compound for in vitro and in vivo studies examining the impact of valproic acid structural modifications on hepatic enzyme inhibition. It can serve as a negative control in CYP inhibition panels when evaluating novel VPA analogues, or as a benchmark for compounds designed to minimize drug-drug interaction liability.

Anticonvulsant Efficacy and Safety Margin Assessment in Rodent Seizure Models

Valrocemide's well-characterized anticonvulsant profile across multiple seizure models—MES (ED50 = 151 mg/kg), PTZ (ED50 = 132 mg/kg), 6-Hz (ED50 = 237 mg/kg), and audiogenic seizures (ED50 = 52 mg/kg) in mice [3]—coupled with its favorable protective index (>13 in rats) [3], positions it as a valuable comparator or reference standard for evaluating novel antiepileptic drug candidates. Procurement is recommended for laboratories seeking a broad-spectrum anticonvulsant with a defined efficacy and neurotoxicity benchmark.

Pharmacokinetic Studies of Non-Oxidative Metabolic Pathways

Valrocemide's unique metabolic profile—linear pharmacokinetics in humans, minimal (<6%) conversion to VPA, and reliance on hydrolytic rather than oxidative metabolism [4]—makes it an informative probe for studying amide-to-acid biotransformation pathways. It is particularly useful for research on valproic acid prodrug design and for evaluating the pharmacokinetic consequences of substituting the carboxylic acid moiety of VPA with an amide functional group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valrocemide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.